3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one, also known as CIP-137401, is a small molecule compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. In
Wirkmechanismus
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one works by inhibiting the activity of specific kinases involved in cellular signaling pathways. It has been shown to bind to the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several downstream targets of Aurora A, FLT3, and JAK2, including STAT3 and AKT. This leads to a disruption of cellular signaling pathways that are necessary for cancer cell proliferation and survival. In addition, 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to induce apoptosis in leukemia cells and to suppress tumor growth in a mouse model of leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows it to target intracellular enzymes involved in cellular signaling pathways. However, one limitation of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one. One area of interest is to investigate its potential as a therapeutic agent for other types of cancer, beyond leukemia. Another area of interest is to study the mechanisms underlying its off-target effects, in order to better understand its specificity for particular kinases. Additionally, the development of more potent and selective kinase inhibitors based on the structure of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is an area of ongoing research.
Synthesemethoden
The synthesis of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one involves several steps, including the condensation of 2-amino-4-methoxy-6-(2-oxo-2H-chromen-3-yl)pyrimidine with 2-chloro-6-methoxy-3-nitropyridine, followed by reduction of the nitro group, and subsequent cyclization to form the final product. The synthesis has been described in detail in a research paper by Wu et al. (2012).
Wissenschaftliche Forschungsanwendungen
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation, including Aurora A, FLT3, and JAK2. In a study by Zhang et al. (2014), 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one was found to induce apoptosis (programmed cell death) in leukemia cells and to suppress tumor growth in a mouse model of leukemia.
Eigenschaften
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-21-11-3-4-14-10(7-11)8-12(15(20)22-14)13-9-19-6-2-5-17-16(19)18-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRORGURCWJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.